4-Chloro-7-methoxyquinoline
Overview
Description
4-Chloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is also known by other names such as 4-Chlor-7-methoxychinolin, 4-chloro-7-quinolinyl methyl ether, and 4-Chloro-7-methoxy-1-azanaphthalene . It is mainly used in medicines and the synthesis of dyes .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinoline involves the reaction of 7-methoxyquinolin-4 (1H)-one with phosphorous oxychloride . The mixture is heated for 3 hours, after which most of the phosphorous oxychloride is removed by evaporation under reduced pressure. The residue is then poured into ice water .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxyquinoline is characterized by an average mass of 193.630 Da and a monoisotopic mass of 193.029449 Da . The compound’s structure includes a benzene ring fused with a pyridine moiety, making it a vital scaffold for leads in drug discovery .
Physical And Chemical Properties Analysis
4-Chloro-7-methoxyquinoline has a molecular weight of 193.63 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Antimicrobial and Antibiofilm Activities
- Scientific Field: Microbiology
- Application Summary: 4-Chloro-7-methoxyquinoline is used in the synthesis of a new series of quinoline derivatives bearing sulfonamide 3(a–s), which are evaluated as antimicrobial agents against various Gram-positive bacteria, Gram-negative bacteria, and fungi .
- Methods of Application: The compounds were synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs .
- Results: Compound 3l was found to have the highest effect on most tested bacterial and unicellular fungal strains. The highest effect of compound 3l was observed against E. coli and C. albicans with MIC = 7.812 and 31.125 µg/mL, respectively .
Antibacterial and Antioxidant Activities
- Scientific Field: Pharmacology
- Application Summary: 4-Chloro-7-methoxyquinoline is used in the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile (5), 2,7-dichloroquinoline-3-carboxamide (6), 7-chloro-2-methoxyquinoline-3-carbaldehyde (7), 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8), and 2-chloroquinoline-3-carbonitrile (12). These compounds were designed and synthesized to be evaluated as antibacterial and antioxidant agents .
- Methods of Application: The compounds were synthesized by the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
- Results: Compounds 6 and 8 showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. Compound 5 had good activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00±0.03 mm relative to standard amoxicillin (18±0.00 mm). Compound 7 displayed good activity against S. pyogenes with an inhibition zone of 11.00±0.02 mm .
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 4-Chloro-7-methoxyquinoline, have potential for industrial and medicinal applications . They are essential in the fields of industrial and synthetic organic chemistry, and play a major role in medicinal chemistry . Future research may focus on developing new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
properties
IUPAC Name |
4-chloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTYNFPTZDSBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442394 | |
Record name | 4-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinoline | |
CAS RN |
68500-37-8 | |
Record name | 4-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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